1-Bromo-4-(2-methanesulfonylethoxy)benzene
Overview
Description
1-Bromo-4-(2-methanesulfonylethoxy)benzene is an organic compound that features a bromine atom and a methanesulfonylethoxy group attached to a benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-methanesulfonylethoxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 4-(2-methanesulfonylethoxy)benzene. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to facilitate the electrophilic aromatic substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions helps in achieving high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(2-methanesulfonylethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol are typically used.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed.
Scientific Research Applications
1-Bromo-4-(2-methanesulfonylethoxy)benzene is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and materials.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: It plays a role in the synthesis of potential therapeutic agents.
Industry: It is employed in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism by which 1-Bromo-4-(2-methanesulfonylethoxy)benzene exerts its effects involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom acts as a leaving group in substitution reactions, while the methanesulfonylethoxy group can influence the electronic properties of the benzene ring, affecting its reactivity .
Comparison with Similar Compounds
- 1-Bromo-4-(methylsulfonyl)benzene
- 4-Bromo-1-methyl-2-(methylsulfonyl)benzene
Comparison: 1-Bromo-4-(2-methanesulfonylethoxy)benzene is unique due to the presence of the methanesulfonylethoxy group, which provides distinct electronic and steric effects compared to similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
1-bromo-4-(2-methylsulfonylethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3S/c1-14(11,12)7-6-13-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJNFFAPVJBJFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCOC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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